molecular formula C18H12FN7O B267949 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267949
M. Wt: 361.3 g/mol
InChI Key: HDHXMMFICCCICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as FPTQ, is a chemical compound that belongs to the class of heterocyclic compounds. It has a unique structure that makes it an attractive target for scientific research.

Mechanism of Action

The mechanism of action of 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission. This effect may explain its potential therapeutic effects in neurological disorders.
Biochemical and physiological effects:
8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a range of biochemical and physiological effects. In animal studies, 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to improve cognitive function and memory retention. It has also been shown to have anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and multiple sclerosis. 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have anti-cancer properties, although more research is needed to fully understand its potential in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is its unique structure, which makes it an attractive target for scientific research. It has also been shown to have a range of potential therapeutic effects, which makes it a promising candidate for drug development. However, the synthesis of 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is complex and requires specialized knowledge and equipment. The yield of the synthesis method is also relatively low, which can limit its use in large-scale experiments.

Future Directions

There are many future directions for research on 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects in these conditions. 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also has potential in the field of cancer research, and more studies are needed to explore its anti-cancer properties. Additionally, new synthesis methods for 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may be developed to increase its yield and purity, which would make it more accessible for scientific research.

Synthesis Methods

The synthesis of 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves a series of chemical reactions that require specialized knowledge and equipment. One of the most common methods for synthesizing 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is through the condensation of 2-fluorobenzaldehyde and phenylhydrazine in the presence of a catalyst. This reaction produces the intermediate product, which is then cyclized to form 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. The overall yield of this method is around 50%, and the purity of the final product can be increased through further purification techniques.

Scientific Research Applications

8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been investigated for its anti-inflammatory and anti-cancer properties.

properties

Product Name

8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C18H12FN7O

Molecular Weight

361.3 g/mol

IUPAC Name

8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H12FN7O/c19-12-9-5-4-8-11(12)16-13-14(10-6-2-1-3-7-10)21-22-17(27)15(13)20-18-23-24-25-26(16)18/h1-9,16,24-25H

InChI Key

HDHXMMFICCCICX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

SMILES

C1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

Origin of Product

United States

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